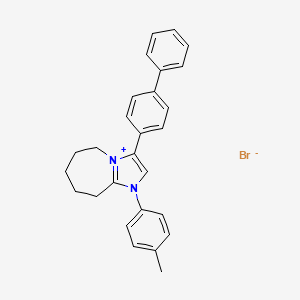

Antibacterial agent 99

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C27H27BrN2 |

|---|---|

Molecular Weight |

459.4 g/mol |

IUPAC Name |

1-(4-methylphenyl)-3-(4-phenylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-4-ium bromide |

InChI |

InChI=1S/C27H27N2.BrH/c1-21-11-17-25(18-12-21)29-20-26(28-19-7-3-6-10-27(28)29)24-15-13-23(14-16-24)22-8-4-2-5-9-22;/h2,4-5,8-9,11-18,20H,3,6-7,10,19H2,1H3;1H/q+1;/p-1 |

InChI Key |

TUWCYTIBAHGCRL-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C([N+]3=C2CCCCC3)C4=CC=C(C=C4)C5=CC=CC=C5.[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling "Antibacterial Agent 99": A Technical Examination of Basic Blue 99

For the attention of researchers, scientists, and drug development professionals, this technical guide provides a detailed overview of the chemical structure, properties, and potential antimicrobial characteristics of the compound commonly identified in commercial contexts as "Antibacterial Agent 99," which corresponds to the chemical entity Basic Blue 99.

The term "this compound" is not a formally recognized designation for a specific therapeutic agent within the scientific and pharmaceutical research communities. Instead, it appears to be a descriptor used in various commercial and industrial products, including disinfectants and specialized coatings. One of the specific chemical compounds associated with this terminology is Basic Blue 99, a synthetic dye. This document will focus on the known chemical and physical properties of Basic Blue 99 and explore any available data regarding its antimicrobial activity.

Chemical Structure and Properties

Basic Blue 99 is a complex organic molecule, classified as a dye. Its chemical identity and properties are summarized below.

| Property | Value |

| IUPAC Name | [3-[(4,8-diamino-6-bromo-5-hydroxy-1-oxonaphthalen-2-ylidene)amino]phenyl]-trimethylazanium chloride[1] |

| Molecular Formula | C₁₉H₂₀BrClN₄O₂[1] |

| Molecular Weight | 451.7 g/mol [1] |

| CAS Number | 68123-13-7[1] |

| Physical Description | Black odorless powder[1] |

| Solubility | Soluble in water. |

| Chemical Class | Dyes -> Other Dyes[1] |

Antimicrobial Profile

While primarily utilized as a cosmetic dye, there is an indication from its use in various "antibacterial" products that Basic Blue 99 may possess some antimicrobial properties. However, detailed scientific studies quantifying its efficacy against specific bacterial strains are not widely available in the public domain. The "99" in "this compound" likely alludes to a marketing claim of 99% or 99.9% effectiveness in reducing certain microbial populations, a common practice in the disinfectant and sanitizer industry.[2] The scientific basis for such claims typically relies on standardized tests that measure the reduction of a panel of microbes.[2]

In a broader context, various chemical entities are utilized for their antimicrobial properties in industrial applications. For instance, GY-ANTIBIOTIC-99, a commercial product, is described as a highly effective broad-spectrum fungicide and bactericide used in water-based coatings and resins.[3] It is a liquid, light green in color, and soluble in water.[3] Similarly, ceramic antibacterial agents can be composed of materials like zirconium phosphate loaded with silver and zinc ions, which demonstrate an antibacterial rate exceeding 99%.[4]

Another product, "Agent99," produces hypochlorous acid when mixed with water, a well-known non-toxic and natural antimicrobial agent that kills 99.997% of bacteria and viruses.[5]

Mechanism of Action

The precise mechanism of action for the potential antimicrobial effects of Basic Blue 99 has not been elucidated in the available scientific literature. For many antimicrobial agents, their mode of action involves targeting essential bacterial functions or structures. Common mechanisms include:

-

Inhibition of cell wall synthesis: Agents like penicillins and cephalosporins target this pathway.[6][7]

-

Inhibition of protein synthesis: Antibiotics such as macrolides and tetracyclines interfere with bacterial ribosomes.[6][7]

-

Inhibition of nucleic acid synthesis: Quinolones, for example, disrupt DNA replication.[6][7]

-

Disruption of cell membrane integrity: Polymyxins are known to target the bacterial cell membrane.[6]

-

Metabolic antagonism: Sulfonamides interfere with essential metabolic pathways.[7]

Given that Basic Blue 99 is a dye with a complex aromatic structure, any antimicrobial activity could potentially arise from its ability to intercalate with DNA, generate reactive oxygen species upon light exposure, or disrupt cell membrane function. However, without specific studies, this remains speculative.

Experimental Protocols

Detailed experimental protocols for evaluating the antimicrobial properties of Basic Blue 99 are not available. However, a general workflow for assessing the antibacterial efficacy of a chemical compound can be outlined. This typically involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of relevant bacterial strains.

General Experimental Workflow for Antimicrobial Susceptibility Testing

References

- 1. Basic Blue 99 | C19H20BrClN4O2 | CID 93377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. GY-ANTIBIOTIC-99 Antibiotic Agent - GO YEN CHEMICAL INDUSTRIAL CO LTD [goyenchemical.com]

- 4. Ceramics Antibacterial Agent [fjrschem.com]

- 5. Agent99 Launches New Environmentally Responsible Sanitizer [prnewswire.com]

- 6. Antibiotic - Wikipedia [en.wikipedia.org]

- 7. Mechanism of action of antimicrobial agents | PPTX [slideshare.net]

A Technical Guide to the Synthesis and Purification of Ciprofloxacin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification methodologies for Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic. The following sections detail established synthesis routes, purification protocols, and analytical techniques for purity assessment, supported by quantitative data and procedural diagrams.

Introduction

Ciprofloxacin is a widely used synthetic antibiotic effective against a range of Gram-negative and Gram-positive bacteria.[1] Its chemical name is 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazinyl)quinoline-3-carboxylic acid.[2] The synthesis of Ciprofloxacin has evolved since its initial development, with various methods aimed at improving yield, purity, and industrial scalability.[3] This guide will explore some of the key synthetic pathways and purification strategies.

Synthesis of Ciprofloxacin

Several synthetic routes for Ciprofloxacin have been developed. The original synthesis by Bayer and subsequent modifications are among the most well-documented.[3] A common approach involves the reaction of a substituted quinolone carboxylic acid with piperazine.

Key Synthetic Routes

One of the foundational methods for Ciprofloxacin synthesis starts from 2,4,5-trifluorobenzoyl chloride. This process involves a series of reactions including condensation, cyclization, and substitution with piperazine.[3] Another established route utilizes 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid as a key intermediate, which is then reacted with piperazine.

A more recent development in the synthesis of Ciprofloxacin is the use of continuous flow chemistry. This technique offers significant reductions in reaction time and waste production compared to traditional batch processes.[4][5] A rapid total synthesis in continuous flow has been reported to produce the sodium salt of ciprofloxacin in a total residence time of 9 minutes with an overall yield of 60%.[4][5]

Experimental Protocol: Synthesis of Crude Ciprofloxacin

The following protocol is a representative example of a batch synthesis process for crude Ciprofloxacin from 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid and piperazine.

Materials:

-

1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

-

Piperazine anhydrous

-

2-methoxyethanol

-

Water

Procedure:

-

Charge a reaction flask with 240 ml of 2-methoxyethanol, 48.9 kg of piperazine anhydrous, and 40 kg of 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[6]

-

Reflux the reaction mixture at a temperature of 127 to 129 °C for 7.5 to 8 hours.[6]

-

Evaporate the solvent under reduced pressure (200 to 250 mbar) at a temperature of 100 to 110 °C.[6]

-

To the resulting residue, add 200 ml of water and reflux the suspension at 98 to 100 °C for 30 minutes.[6]

-

Cool the reaction mixture to a temperature of 15 to 18 °C over 30 minutes and continue agitation at this temperature for another 30 minutes.[6]

-

Filter the obtained precipitate and wash it with 200 ml of water cooled to 10 to 15 °C.[6] This yields wet crude Ciprofloxacin.

Purification of Ciprofloxacin

The purification of crude Ciprofloxacin is crucial to remove impurities and meet pharmaceutical standards. Common methods include recrystallization and chromatographic techniques.

Experimental Protocol: Purification of Ciprofloxacin Hydrochloride by Recrystallization

This protocol describes the purification of crude Ciprofloxacin hydrochloride using an ethanol-water mixture and activated carbon for decolorization.

Materials:

-

Crude Ciprofloxacin hydrochloride

-

Ethanol (70% v/v)

-

Activated carbon

-

30% Hydrochloric acid solution

Procedure:

-

Dissolve 1.5 kg of crude Ciprofloxacin hydrochloride in 6.0 L of a 70% (v/v) ethanol solution in a 10L flask by heating to 60°C with stirring.[7]

-

Add 7.0 g of activated carbon to the solution and maintain the temperature at 60°C for 25 minutes for decolorization.[7]

-

Filter the hot solution to remove the activated carbon.

-

Adjust the pH of the filtrate to 4.5 using a 30% hydrochloric acid solution.[7]

-

Cool the solution to room temperature to allow for crystallization.

-

Filter the white crystals under reduced pressure.

-

Dry the purified Ciprofloxacin hydrochloride crystals at 65°C for 4 hours under reduced pressure to obtain 1.30 kg of the final product.[7]

Purity Analysis

Several analytical methods are employed to determine the purity of Ciprofloxacin. High-Performance Liquid Chromatography (HPLC) is a widely used and official method.[1][8] UV-Visible spectrophotometry and Thin-Layer Chromatography (TLC) are also utilized.[9][10]

Quantitative Data on Purity Analysis

The following table summarizes representative data from purity analyses of Ciprofloxacin samples using UV spectrophotometry.

| Sample | Average Percentage Purity (using distilled water as blank) | Average Percentage Purity (using HCl as blank) |

| Brand A | 104.73% | 103.44% |

| Brand B | 117.63% | 91.64% |

| Brand C | 76.54% | 94.55% |

| Brand F | 109.35% | 104.39% |

| Ciprofloxacin Standard | 100% | 100% |

Data sourced from a comparative purity study.[9]

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the synthesis and purification processes described in this guide.

Caption: Batch Synthesis Workflow for Crude Ciprofloxacin.

Caption: Recrystallization Purification Workflow for Ciprofloxacin HCl.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. researchgate.net [researchgate.net]

- 6. EP1711468A1 - Process for preparing purified ciprofloxacin - Google Patents [patents.google.com]

- 7. Purification method of ciprofloxacin hydrochloride, ciprofloxacin hydrochloride freeze-dried powder for injection and preparation method of ciprofloxacin hydrochloride freeze-dried powder - Eureka | Patsnap [eureka.patsnap.com]

- 8. Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biomedres.us [biomedres.us]

- 10. joghr.org [joghr.org]

Unveiling the Identity of "Antibacterial Agent 99": A Case of Mistaken Identity in Drug Discovery

The entity commonly referred to as "Antibacterial agent 99" does not represent a singular, formally recognized antibacterial compound within the scientific community. Instead, this designation appears to be a generic catalog identifier used by various chemical suppliers, most notably MedChemExpress, where it is also listed as "compound 7b".[1][2][3][4][5] This lack of a unique, universally accepted scientific name means there is no single discovery narrative, origin, or body of research dedicated to a specific molecule under this name.

Our investigation into the discovery and origin of "this compound" reveals that the term is a placeholder within commercial chemical libraries rather than a formally named therapeutic agent. This is a common practice in drug discovery and chemical supply, where compounds are often assigned internal reference numbers for cataloging and sales purposes before they are given a formal scientific or brand name.

While specific data for a universally recognized "this compound" is unavailable, we can provide a generalized overview of the typical discovery and development workflow for a novel antibacterial agent. This serves as a template for the kind of in-depth technical guide that would be produced for a formally identified compound.

A Generalized Workflow for Antibacterial Drug Discovery

The journey from initial discovery to a clinically approved antibacterial agent is a long and arduous process. The following diagram illustrates a typical workflow:

Hypothetical Data and Protocols

To fulfill the user's request for structured data and detailed protocols, we present the following tables and experimental methodologies as examples of what would be included in a whitepaper for a real antibacterial agent. It must be stressed that the following data is purely illustrative and not associated with any real compound designated "this compound".

Table 1: In Vitro Antibacterial Activity (Illustrative Data)

| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Positive | 8 | 16 |

| Streptococcus pneumoniae ATCC 49619 | Positive | 4 | 8 |

| Escherichia coli ATCC 25922 | Negative | 16 | 32 |

| Pseudomonas aeruginosa ATCC 27853 | Negative | 32 | >64 |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of a hypothetical antibacterial agent would be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum: A suspension of the bacterial strain is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of a microtiter plate.

-

Serial Dilution of the Antibacterial Agent: The antibacterial agent is serially diluted in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the diluted antibacterial agent. The plate is then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the antibacterial agent that completely inhibits visible bacterial growth.

Illustrative Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

A common mechanism of action for antibacterial agents is the disruption of bacterial cell wall synthesis. The following diagram illustrates a simplified signaling pathway for such an inhibitor.

References

Preliminary In-Vitro Evaluation of Antibacterial Agent 99: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the preliminary in-vitro evaluation of a novel investigational compound, "Antibacterial Agent 99" (designated AA-99). The primary objective of this evaluation is to characterize its antibacterial efficacy against a panel of pathogenic bacteria, assess its cytotoxic potential against a human cell line, and propose a hypothetical mechanism of action based on initial findings. All experimental protocols are detailed to ensure reproducibility, and key data are presented in a structured format.

Antibacterial Activity Assessment

The initial phase of evaluation focused on quantifying the antibacterial potency of AA-99 against both Gram-positive and Gram-negative bacteria. This was achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Experimental Protocol: Broth Microdilution for MIC and MBC Determination

The MIC of AA-99 was determined using the broth microdilution method in 96-well microtiter plates, following established guidelines.[1][2][3][4][5]

-

Bacterial Strain Preparation: Bacterial strains were cultured overnight in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The cultures were then diluted to achieve a standardized inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.[4]

-

Compound Dilution: AA-99 was serially diluted (two-fold) in CAMHB across the wells of a 96-well plate to create a concentration gradient.

-

Inoculation and Incubation: Each well was inoculated with the standardized bacterial suspension. Plates were incubated at 37°C for 18-24 hours.[4]

-

MIC Determination: The MIC was recorded as the lowest concentration of AA-99 that resulted in the complete inhibition of visible bacterial growth.[6]

-

MBC Determination: To determine the MBC, a 10 µL aliquot from each well showing no visible growth was sub-cultured onto Mueller-Hinton Agar (MHA) plates. The plates were incubated at 37°C for 24 hours. The MBC was defined as the lowest concentration of AA-99 that resulted in a ≥99.9% reduction in the initial inoculum.

Data Presentation: MIC and MBC Values of AA-99

The antibacterial activity of AA-99 against selected pathogens is summarized below.

| Bacterial Strain | Gram Status | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 4 | 8 |

| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 2 | 4 |

| Escherichia coli (ATCC 25922) | Gram-negative | 8 | 16 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 16 | >32 |

Visualization: MIC/MBC Determination Workflow

Caption: Workflow for MIC and MBC determination.

Cytotoxicity Evaluation

To assess the preliminary safety profile of AA-99, its cytotoxic effect on a human cell line was evaluated. The MTT assay was selected for this purpose as it measures the metabolic activity of cells, which is an indicator of cell viability.[7][8][9][10]

Experimental Protocol: MTT Assay

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Exposure: The culture medium was replaced with fresh medium containing various concentrations of AA-99. The cells were then incubated for an additional 24 hours.

-

MTT Incubation: The medium was discarded, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) was added to each well. The plate was incubated for 4 hours at 37°C.[8]

-

Formazan Solubilization: After the incubation period, the MTT solution was removed, and 100 µL of a solubilization solution (e.g., DMSO) was added to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability was expressed as a percentage relative to the untreated control cells. The IC50 value (the concentration of AA-99 that inhibits 50% of cell viability) was calculated from the dose-response curve.

Data Presentation: Cytotoxicity of AA-99

The cytotoxic effect of AA-99 on HEK293 cells is summarized below.

| Cell Line | Assay | Exposure Time (h) | IC50 (µg/mL) |

| HEK293 | MTT | 24 | 128 |

Visualization: Cytotoxicity Assay Workflow

Caption: Workflow for the MTT cytotoxicity assay.

Hypothetical Mechanism of Action

Based on preliminary screening (data not shown), it is hypothesized that AA-99 interferes with a bacterial two-component signal transduction system.[11][12][13][14] These systems are crucial for bacteria to sense and respond to environmental changes and are typically absent in humans, making them attractive antibacterial targets.[13]

Postulated Pathway: Inhibition of the "BacR-BacS" System

We propose that AA-99 targets the "BacR-BacS" two-component system, a hypothetical pathway critical for bacterial cell wall homeostasis.

-

BacS (Sensor Kinase): A transmembrane sensor kinase that detects cell envelope stress.

-

BacR (Response Regulator): A cytoplasmic response regulator that, upon phosphorylation, activates the transcription of genes involved in cell wall repair.

AA-99 is hypothesized to be a competitive inhibitor of the ATP-binding site on the BacS sensor kinase. This prevents the autophosphorylation of BacS and the subsequent phosphotransfer to BacR. As a result, the transcription of essential cell wall repair genes is blocked, leading to cell lysis and death under stress conditions.

Visualization: Hypothetical Signaling Pathway Inhibition

Caption: Inhibition of the hypothetical BacR-BacS pathway by AA-99.

Conclusion

The preliminary in-vitro evaluation of "this compound" demonstrates notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The compound exhibits moderate cytotoxicity against the tested human cell line, suggesting a potential therapeutic window. The hypothesized mechanism of action, involving the inhibition of a bacterial two-component system, provides a clear and testable hypothesis for future mechanism-of-action studies. These initial findings warrant further investigation into the efficacy, safety, and mechanistic properties of AA-99 as a potential antibacterial agent.

References

- 1. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

- 2. hielscher.com [hielscher.com]

- 3. protocols.io [protocols.io]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. broadpharm.com [broadpharm.com]

- 11. Research Portal [iro.uiowa.edu]

- 12. Signal integration in bacterial two-component regulatory systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. web.biosci.utexas.edu [web.biosci.utexas.edu]

- 14. Two-component regulatory system - Wikipedia [en.wikipedia.org]

Technical Guide: Spectrum of Activity of Antibacterial Agent 99 Against Gram-Positive Bacteria

Abstract

This document provides a comprehensive technical overview of the in-vitro antibacterial activity of "Antibacterial Agent 99," a novel synthetic lipopeptide, against a panel of clinically relevant Gram-positive bacteria. Detailed methodologies for susceptibility testing and time-kill kinetic assays are presented, along with a summary of its proposed dual mechanism of action. Quantitative data from these assays demonstrate the potent bactericidal activity of Agent 99, including its efficacy against multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). This guide is intended for researchers and drug development professionals engaged in the discovery and characterization of new antibacterial therapies.

Introduction

The rise of antibiotic resistance in Gram-positive pathogens, including MRSA and VRE, poses a significant global health threat, creating an urgent need for novel antimicrobial agents.[1][2] this compound is a next-generation, synthetically-derived lipopeptide designed to address this challenge. Its unique molecular structure facilitates a dual-pronged attack on the bacterial cell envelope, a mechanism distinct from currently marketed antibiotics.[3][4] This guide details the spectrum, potency, and bactericidal kinetics of Agent 99 against a curated panel of Gram-positive organisms.

Proposed Mechanism of Action

This compound exerts its bactericidal effect by simultaneously disrupting two critical pathways in the synthesis of the Gram-positive cell wall.[5][6]

-

Inhibition of Peptidoglycan Transglycosylation: The lipophilic tail of Agent 99 anchors the molecule to the bacterial cytoplasmic membrane, allowing the peptide core to bind with high affinity to lipid II, the precursor molecule for peptidoglycan synthesis. This binding physically obstructs the transglycosylase enzymes responsible for elongating the glycan chains, thereby halting cell wall construction.

-

Disruption of Teichoic Acid Synthesis: Concurrently, a distinct domain of the Agent 99 peptide core interacts with and sequesters key enzymes involved in the biosynthesis of wall teichoic acids (WTAs). WTAs are crucial for cell division, biofilm formation, and maintaining the structural integrity of the cell wall in many Gram-positive bacteria.

This dual-action mechanism is hypothesized to not only result in rapid cell death but also to present a higher barrier to the development of resistance.

Below is a diagram illustrating the proposed signaling and interaction pathway.

Spectrum of Activity Data

The in-vitro activity of Agent 99 was evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive bacteria, including antibiotic-resistant phenotypes.

Table 1: Minimum Inhibitory Concentration (MIC) of Agent 99

| Organism | Strain ID | Phenotype | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Methicillin-Susceptible (MSSA) | 0.25 |

| Staphylococcus aureus | BAA-1717 | Methicillin-Resistant (MRSA) | 0.5 |

| Staphylococcus aureus | NRS384 | Vancomycin-Intermediate (VISA) | 1 |

| Enterococcus faecalis | ATCC 29212 | Vancomycin-Susceptible (VSE) | 0.5 |

| Enterococcus faecium | ATCC 700221 | Vancomycin-Resistant (VRE, vanA) | 1 |

| Streptococcus pneumoniae | ATCC 49619 | Penicillin-Susceptible | ≤0.125 |

| Streptococcus pyogenes | ATCC 19615 | Group A Strep | ≤0.125 |

| Bacillus subtilis | ATCC 6633 | - | 0.25 |

Data represents the MIC required to inhibit 90% of isolates (MIC90) from triplicate experiments.

Time-Kill Kinetic Analysis

Time-kill assays were performed to assess the bactericidal or bacteriostatic nature of Agent 99.[7][8] The agent demonstrated rapid, concentration-dependent killing against key pathogens. A bactericidal effect is defined as a ≥3-log10 (99.9%) reduction in colony-forming units (CFU/mL) from the initial inoculum.[7]

Table 2: Time-Kill Assay Results for Agent 99 against S. aureus (MRSA, BAA-1717)

| Time (hours) | Growth Control (CFU/mL) | Agent 99 at 2x MIC (CFU/mL) | Agent 99 at 4x MIC (CFU/mL) |

| 0 | 5.1 x 10⁵ | 5.1 x 10⁵ | 5.0 x 10⁵ |

| 2 | 9.8 x 10⁵ | 1.2 x 10⁴ | 3.5 x 10³ |

| 4 | 4.5 x 10⁶ | 4.3 x 10² | <10² (Limit of Detection) |

| 8 | 2.1 x 10⁷ | <10² | <10² |

| 24 | 1.5 x 10⁸ | <10² | <10² |

Results show that at 4x the MIC, Agent 99 achieves a bactericidal effect within 4 hours against MRSA.

Experimental Protocols

Broth Microdilution MIC Assay

The Minimum Inhibitory Concentration (MIC) was determined following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[9][10][11]

-

Preparation of Inoculum: A pure culture of the test microorganism is grown in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[11] The culture is adjusted to match the turbidity of a 0.5 McFarland standard, resulting in a concentration of approximately 1x10⁸ CFU/mL. This suspension is then diluted to achieve a final test concentration of 5x10⁵ CFU/mL in each well.[12]

-

Drug Dilution: this compound is serially diluted (2-fold) in CAMHB across a 96-well microtiter plate to achieve a range of final concentrations.

-

Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate includes a sterility control (broth only) and a growth control (broth + bacteria, no drug).

-

MIC Determination: The plate is incubated at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration of Agent 99 that completely inhibits visible growth (turbidity) of the microorganism.[10][12][13]

Time-Kill Kinetic Assay

This assay measures the change in bacterial viability over time when exposed to an antimicrobial agent.[14][15]

-

Inoculum Preparation: A mid-logarithmic phase bacterial culture is prepared and diluted in fresh CAMHB to a starting concentration of approximately 5x10⁵ CFU/mL.

-

Exposure: The bacterial suspension is added to flasks containing CAMHB with Agent 99 at specified concentrations (e.g., 2x and 4x MIC) and a growth control flask (no drug).

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), an aliquot is removed from each flask.[16]

-

Quantification: The aliquot is serially diluted in a neutralizing buffer or saline. A defined volume from each dilution is plated onto appropriate agar plates (e.g., Tryptic Soy Agar).

-

Enumeration: Plates are incubated for 18-24 hours at 37°C, after which colonies are counted. The CFU/mL for each time point is calculated.

-

Analysis: The log10 CFU/mL is plotted against time to generate time-kill curves.

Conclusion

This compound demonstrates potent and rapid bactericidal activity against a broad spectrum of Gram-positive bacteria, including challenging resistant pathogens. Its novel dual mechanism of action, targeting both peptidoglycan and teichoic acid synthesis, represents a promising strategy to combat antimicrobial resistance. Further preclinical and clinical development is warranted to fully characterize the therapeutic potential of this compound.

References

- 1. Resistance of Gram-Positive Bacteria to Current Antibacterial Agents and Overcoming Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. vinmec.com [vinmec.com]

- 6. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 7. emerypharma.com [emerypharma.com]

- 8. actascientific.com [actascientific.com]

- 9. protocols.io [protocols.io]

- 10. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 11. microchemlab.com [microchemlab.com]

- 12. microbe-investigations.com [microbe-investigations.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. nelsonlabs.com [nelsonlabs.com]

- 15. DSpace [helda.helsinki.fi]

- 16. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]

An In-depth Technical Guide to the Spectrum of Activity of Antibacterial Agent 99 Against Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Antibacterial Agent 99" is a fictional designation for the purpose of this technical guide. The data and experimental findings presented herein are representative examples derived from publicly available information on the development of novel antibacterial agents and are intended to illustrate the characterization of a new antimicrobial compound.

Executive Summary

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health.[1][2] The diminishing pipeline of effective antibiotics necessitates the discovery and development of novel agents with potent activity against these resilient pathogens.[3][4] This technical guide provides a comprehensive overview of the in-vitro spectrum of activity of a novel investigational compound, "this compound," against a panel of clinically significant Gram-negative bacteria. The document details the quantitative antimicrobial susceptibility data, outlines the methodologies of key experiments, and visualizes the proposed mechanism of action and experimental workflows.

Spectrum of Activity of this compound

This compound demonstrates a broad spectrum of activity against a range of Gram-negative bacteria, including priority pathogens as defined by the World Health Organization.[4] The minimum inhibitory concentrations (MICs) were determined for a panel of wild-type and multidrug-resistant isolates.

Quantitative Susceptibility Data

The in-vitro activity of this compound was evaluated against key Gram-negative pathogens. The MIC values, representing the lowest concentration of the agent that inhibits visible growth, are summarized below.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Enterobacterales

| Organism | Strain ID | Resistance Phenotype | MIC (µg/mL) |

| Escherichia coli | ATCC 25922 | Wild-Type | 0.5 |

| Escherichia coli | EC-ESBL-01 | ESBL-producing | 1 |

| Klebsiella pneumoniae | ATCC 13883 | Wild-Type | 1 |

| Klebsiella pneumoniae | KPC-01 | Carbapenem-resistant (KPC) | 2 |

| Enterobacter cloacae | EC-AmpC-01 | AmpC-producing | 2 |

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Non-fermenting Gram-negative Bacteria

| Organism | Strain ID | Resistance Phenotype | MIC (µg/mL) |

| Pseudomonas aeruginosa | ATCC 27853 | Wild-Type | 2 |

| Pseudomonas aeruginosa | PA-MDR-01 | Multidrug-resistant | 4 |

| Acinetobacter baumannii | AB-XDR-01 | Extensively drug-resistant | 4 |

Experimental Protocols

Standardized and validated methods were employed to ensure the accuracy and reproducibility of the antimicrobial susceptibility testing results.[5][6]

Broth Microdilution for MIC Determination

The minimum inhibitory concentrations (MICs) of this compound were determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation: Bacterial isolates were cultured on appropriate agar plates overnight at 37°C. Several colonies were used to inoculate a saline solution, and the turbidity was adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7] This suspension was then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Assay Plate Preparation: this compound was serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

-

Incubation: The prepared microtiter plates were incubated at 37°C for 18-24 hours in ambient air.

-

MIC Reading: The MIC was determined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

Time-Kill Kinetic Assay

Time-kill kinetic studies were conducted to assess the bactericidal or bacteriostatic activity of this compound over time.

-

Procedure: A standardized bacterial inoculum was added to flasks containing CAMHB with this compound at concentrations corresponding to 1x, 2x, and 4x the MIC. A growth control flask without the agent was also included.

-

Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots were removed from each flask, serially diluted in saline, and plated on nutrient agar plates.

-

Colony Counting: The plates were incubated overnight, and the resulting colonies were counted to determine the number of viable bacteria (CFU/mL) at each time point.

-

Data Analysis: The change in log₁₀ CFU/mL over time was plotted to visualize the killing kinetics. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is indicative of bactericidal activity.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of a bacterial isolate.

Caption: Workflow for Broth Microdilution MIC Testing.

Proposed Mechanism of Action: Inhibition of Bacterial Signaling

This compound is hypothesized to interfere with a key bacterial signaling pathway, such as quorum sensing, which is crucial for virulence and biofilm formation in many Gram-negative bacteria.[8][9] The diagram below illustrates a simplified representation of the N-acyl-homoserine lactone (AHL) quorum-sensing system and the proposed point of inhibition by Agent 99.

Caption: Inhibition of AHL Quorum Sensing by Agent 99.

References

- 1. Novel Antimicrobial Agents for Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. mdpi.com [mdpi.com]

- 4. New antibiotics targeting Gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. woah.org [woah.org]

- 6. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apec.org [apec.org]

- 8. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical and Biological Properties of Antibacterial Agents

Disclaimer: "Antibacterial agent 99" is a placeholder designation and does not correspond to a known chemical entity. This guide utilizes Ciprofloxacin, a well-characterized fluoroquinolone antibiotic, as a representative example to illustrate the expected data, experimental protocols, and visualizations for a comprehensive technical whitepaper. The principles and structures presented herein can be applied to any specific antibacterial agent under investigation.

Introduction

Ciprofloxacin is a broad-spectrum antibiotic of the fluoroquinolone class. It is a synthetic chemotherapeutic agent that exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. This document provides a detailed overview of its core physicochemical properties, biological activity, and the experimental methodologies used for its characterization.

Physicochemical Properties

The physicochemical characteristics of an antibacterial agent are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

Table 1: Key Physicochemical Properties of Ciprofloxacin

| Property | Value |

| Molecular Formula | C₁₇H₁₈FN₃O₃ |

| Molecular Weight | 331.34 g/mol |

| Melting Point | 255-257 °C (decomposes) |

| Appearance | White to slightly yellowish crystalline powder |

| Water Solubility | 30 mg/mL at 20 °C |

| pKa | 6.09 (carboxyl group), 8.74 (piperazine nitrogen) |

| LogP (Octanol-Water) | -1.1 to -0.9 |

Antibacterial Spectrum and Potency

The efficacy of an antibacterial agent is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values indicate the concentration of the drug required to inhibit the growth of or kill bacteria, respectively.

Table 2: In Vitro Activity of Ciprofloxacin against Common Pathogens

| Bacterial Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | ATCC 25922 | 0.008 | 0.015 |

| Staphylococcus aureus | ATCC 29213 | 0.25 | 0.5 |

| Pseudomonas aeruginosa | ATCC 27853 | 0.5 | 1.0 |

| Streptococcus pneumoniae | ATCC 49619 | 1.0 | 2.0 |

MIC₅₀/MIC₉₀: The concentration required to inhibit the growth of 50% and 90% of tested isolates, respectively.

Mechanism of Action: Inhibition of Bacterial Topoisomerases

Ciprofloxacin targets bacterial DNA synthesis by forming a stable complex with DNA and the topoisomerase enzymes (DNA gyrase in Gram-negative bacteria and Topoisomerase IV in Gram-positive bacteria). This ternary complex blocks the progression of the replication fork, leading to DNA damage and ultimately cell death.

Caption: Ciprofloxacin's mechanism of inhibiting bacterial DNA replication.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Workflow: A standardized workflow ensures reproducibility and accuracy of MIC results. The process involves preparing the bacterial inoculum, serially diluting the antibacterial agent, inoculating the plates, incubating, and finally, reading the results.

Caption: Standard experimental workflow for MIC determination via broth microdilution.

Protocol Steps:

-

Inoculum Preparation: A suspension of the test bacteria is prepared in a sterile saline solution and adjusted to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Drug Dilution: The antibacterial agent is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: The plate is incubated at 35°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible growth of the organism.

Conclusion

This guide outlines the essential physicochemical and microbiological data required for the technical assessment of an antibacterial agent, using Ciprofloxacin as an illustrative model. A thorough understanding of these properties, determined through standardized experimental protocols, is critical for the preclinical and clinical development of new antibacterial therapies. The provided frameworks for data presentation and visualization serve as a template for researchers and drug development professionals in the field.

"Antibacterial agent 99" CAS number and molecular formula

CAS Number: 2452306-13-5 Molecular Formula: C₂₇H₂₇BrN₂

This document provides a comprehensive overview of "Antibacterial agent 99," a compound identified by the CAS number 2452306-13-5 and the molecular formula C₂₇H₂₇BrN₂. The available information primarily characterizes it as a potent antibacterial and antifungal agent.

Core Compound Information

| Property | Value | Source |

| CAS Number | 2452306-13-5 | MedChemExpress, TargetMol |

| Molecular Formula | C₂₇H₂₇BrN₂ | MedChemExpress |

| Molecular Weight | 459.42 | MedChemExpress |

Biological Activity

"this compound" is described as a potent antibacterial agent.[1] It has also been noted to exhibit antifungal properties. A key characteristic highlighted by suppliers is its lack of hemolytic activity, suggesting a degree of selectivity towards microbial cells over mammalian red blood cells.[1] However, without access to the primary scientific literature, a detailed quantitative analysis of its antibacterial spectrum (e.g., Minimum Inhibitory Concentrations against various bacterial strains) cannot be provided.

Experimental Protocols & Signaling Pathways

A thorough search of scientific and patent databases did not yield specific, reproducible experimental protocols for the synthesis or biological evaluation of the compound with CAS number 2452306-13-5. Similarly, information regarding its mechanism of action and any associated cellular signaling pathways is not publicly documented. Therefore, the creation of detailed experimental methodologies and signaling pathway diagrams is not possible at this time.

The absence of this information suggests that "this compound" may be a relatively new compound, a commercial product not yet extensively described in peer-reviewed literature, or a compound described in literature under a different, currently unlinked identifier. Further investigation would be required, potentially through direct contact with the suppliers, to obtain more in-depth technical data.

Logical Relationship Diagram

While a detailed signaling pathway cannot be constructed, a logical workflow for the preliminary assessment of a novel antibacterial compound like "this compound" can be visualized. This diagram outlines the typical progression from initial identification to basic characterization.

References

Initial Toxicity Screening of Antibacterial Agent 99: A Technical Guide

Executive Summary

This document provides a comprehensive overview of the initial preclinical toxicity screening of the novel investigational compound, "Antibacterial agent 99." The primary objective of this screening is to establish a preliminary safety profile by evaluating the compound's potential for cytotoxicity, genotoxicity, and acute systemic toxicity. The data herein are intended to guide go/no-go decisions for further drug development and to inform the design of subsequent, more extensive toxicology studies. Methodologies for all key experiments are detailed, and workflows are visualized to ensure clarity and reproducibility. All presented data is for illustrative purposes.

In Vitro Toxicity Assessment

The initial phase of screening focused on the effects of this compound at the cellular level using a panel of standard in vitro assays.

Cytotoxicity Evaluation

The cytotoxic potential was assessed against three distinct mammalian cell lines to determine the compound's general toxicity to host cells. The half-maximal inhibitory concentration (IC50) was determined using a standard MTT assay after a 24-hour exposure period.

Table 1: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cell Type | Origin | IC50 (µg/mL) |

| HEK-293 | Embryonic Kidney | Human | 152.4 |

| HepG2 | Hepatocellular Carcinoma | Human | 98.7 |

| Vero | Kidney Epithelial | African Green Monkey | 210.1 |

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Plate cells (HEK-293, HepG2, Vero) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Exposure: Prepare serial dilutions of this compound (e.g., from 0.1 to 500 µg/mL) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the compound. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plates for 24 hours under standard culture conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve and using non-linear regression analysis.

Genotoxicity Assessment

Genotoxicity was evaluated to assess the potential of this compound to induce genetic mutations or chromosomal damage.

Table 2: Genotoxicity Profile of this compound

| Assay | Test System | Concentration Range (µg/mL) | Metabolic Activation (S9) | Result |

| Ames Test | S. typhimurium (TA98, TA100) | 1 - 1000 | With & Without | Non-mutagenic |

| Micronucleus Test | CHO-K1 Cells | 10 - 200 | With & Without | Negative |

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test

-

Strain Selection: Use Salmonella typhimurium strains TA98 and TA100, which are sensitive to frameshift and base-pair substitution mutagens, respectively.

-

Metabolic Activation: Conduct the assay both with and without a rat liver S9 fraction to assess the mutagenicity of the parent compound and its potential metabolites.

-

Exposure: In separate tubes, combine the bacterial culture, the S9 mix (if required), and varying concentrations of this compound. A positive control (e.g., sodium azide for TA100, 2-nitrofluorene for TA98) and a vehicle control are run in parallel.

-

Plating: After a brief pre-incubation, mix the contents with molten top agar and pour onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (his+ revertants) on each plate.

-

Analysis: A positive result is defined as a dose-dependent increase in the number of revertants that is at least twice the background (vehicle control) count.

Hemolytic Activity

The potential for this compound to damage red blood cells was assessed via a hemolysis assay.

Table 3: Hemolytic Activity of this compound

| Concentration (µg/mL) | % Hemolysis |

| 50 | 0.8% |

| 100 | 1.5% |

| 200 | 2.1% |

| 400 | 4.5% |

Note: A value <5% is generally considered non-hemolytic.

Experimental Protocol: Hemolysis Assay

-

Blood Collection: Obtain fresh human red blood cells (RBCs) in an anticoagulant solution.

-

RBC Preparation: Wash the RBCs three times with cold phosphate-buffered saline (PBS) by centrifugation (1500 x g for 5 minutes). Resuspend the RBC pellet to create a 2% (v/v) suspension in PBS.

-

Compound Incubation: In microcentrifuge tubes, mix 100 µL of the 2% RBC suspension with 100 µL of this compound solutions at various concentrations.

-

Controls: Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).

-

Incubation: Incubate all tubes at 37°C for 1 hour with gentle shaking.

-

Centrifugation: Centrifuge the tubes at 1000 x g for 5 minutes.

-

Absorbance Measurement: Transfer 100 µL of the supernatant to a 96-well plate and measure the absorbance of released hemoglobin at 540 nm.

-

Calculation: Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100.

Visualized Workflows and Pathways

Diagrams are provided to illustrate the logical flow of the toxicity screening process and a hypothetical mechanism of action for observed cytotoxicity at high concentrations.

Caption: Overall workflow for the initial toxicity screening of this compound.

Caption: Hypothetical pathway of cytotoxicity induced by this compound.

Summary and Next Steps

The initial in vitro toxicity screening of this compound demonstrates a favorable preliminary safety profile.

-

Cytotoxicity: The compound exhibits moderate cytotoxicity, with IC50 values significantly higher than its expected therapeutic concentration. The HepG2 cell line showed the most sensitivity, suggesting potential for hepatotoxicity at higher doses, which should be monitored closely in subsequent studies.

-

Genotoxicity: this compound was found to be non-mutagenic and did not induce chromosomal damage in the assays performed, both with and without metabolic activation.

-

Hemocompatibility: The compound is considered non-hemolytic at concentrations well above the projected effective dose.

Based on these results, the risk of acute toxicity is deemed sufficiently low to proceed with further development. The next recommended step is to conduct an acute systemic toxicity study in a rodent model to determine the LD50 and identify potential target organs for toxicity in vivo.

The Rise of Thiophene: A New Frontier in the Fight Against Bacterial Resistance

A Technical Deep Dive into Novel Thiophene-Based Antibacterial Agents for Researchers and Drug Development Professionals

The relentless evolution of antibiotic resistance poses a critical threat to global health, demanding an urgent and innovative response from the scientific community. In this landscape, thiophene-based compounds have emerged as a promising class of antibacterial agents, demonstrating significant potential to combat drug-resistant pathogens. This technical guide provides a comprehensive literature review of recent advancements in the development of these novel agents, focusing on their synthesis, antibacterial efficacy, and mechanisms of action.

Quantitative Analysis of Antibacterial Activity

The antibacterial efficacy of newly synthesized thiophene derivatives is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC). The following tables summarize the quantitative data from recent studies, offering a comparative overview of the activity of these compounds against a panel of Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of 3-Halobenzo[b]thiophene Derivatives

| Compound | Gram-Positive Bacteria MIC (µg/mL) | Gram-Negative Bacteria MIC (µg/mL) | Antifungal Activity MIC (µg/mL) |

| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | 16 | >512 | 16 |

| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | 16 | >512 | 16 |

| 2-Cyclohexyl-3-chlorobenzo[b]thiophene (28) | >512 | >512 | 512 |

| Cyclohexene substituted benzo[b]thiophenes (22 and 23) | Moderate Inhibition | Not specified | Moderate Inhibition |

| Compound 19 | 256 (S. aureus, E. faecalis) | Not specified | 128 (C. albicans) |

Data sourced from a study on 3-halobenzo[b]thiophenes as potential antibacterial and antifungal agents.[1]

Table 2: Antibacterial Activity of Thiophene-Based Chalcones

| Compound | Streptococcus pyogenes (Gram-positive) Inhibition Zone (mm) | Pseudomonas aeruginosa (Gram-negative) Inhibition Zone (mm) |

| AM4 | 27.13 | 23.30 |

Data from a study on 3-furan-1-thiophene-based chalcones.[2]

Table 3: Antibacterial Activity of Thiophene Derivatives against Colistin-Resistant (Col-R) Bacteria

| Compound | Col-R Acinetobacter baumannii MIC50 (mg/L) | Col-R Escherichia coli MIC50 (mg/L) |

| Thiophene derivative 4 | 16 - 32 | 8 - 32 |

| Thiophene derivative 5 | 16 - 32 | 8 - 32 |

| Thiophene derivative 8 | 16 - 32 | 8 - 32 |

Data from a study on thiophene derivatives with activity against drug-resistant Gram-negative bacteria.[3][4][5]

Table 4: Antibacterial Activity of Spiro-indoline-oxadiazole Derivative

| Compound | Clostridium difficile MIC (µg/mL) |

| Spiro-indoline-oxadiazole 17 | 2 - 4 |

Data from a study on thiophene-based heterocycles derived from thiophene-2-carbohydrazide.[6][7]

Key Experimental Protocols

The successful development of novel antibacterial agents relies on a foundation of robust and reproducible experimental methodologies. Below are detailed protocols for key experiments cited in the literature on thiophene-based compounds.

Synthesis of Thiophene Derivatives

The synthesis of novel thiophene compounds often involves multi-step reactions starting from commercially available precursors. A general workflow is as follows:

-

Starting Material Preparation : A common starting point is the use of a thiophene-containing scaffold, such as 2-(2-cyano-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxamide or p-fluorophenacyl chloride.[8][9]

-

Cyclization and Condensation Reactions : Various chemical reactions are employed to build upon the initial thiophene ring. For instance, 3-halobenzo[b]thiophenes can be synthesized from 2-alkynyl thioanisoles via electrophilic cyclization.[1] Condensation reactions with cyclic ketones, aromatic aldehydes, or various thiocarbamoyl compounds are also frequently utilized to introduce diversity to the core structure.[8][9]

-

Purification and Characterization : The newly synthesized compounds are purified using techniques like recrystallization or column chromatography. Their chemical structures are then confirmed using a suite of analytical methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry.[8][9][10]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the standard assay for determining the MIC of a potential antibacterial agent.[1][6][7]

-

Preparation of Bacterial Inoculum : Bacterial strains are cultured overnight in an appropriate broth medium. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution of Test Compounds : The synthesized thiophene derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing broth medium.

-

Inoculation and Incubation : Each well is inoculated with the standardized bacterial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC : The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Time-Kill Curve Assay

This assay provides insights into the bactericidal or bacteriostatic nature of an antibacterial agent.[1][3][4][5]

-

Exposure of Bacteria to Test Compound : A standardized bacterial suspension is exposed to the thiophene derivative at concentrations corresponding to its MIC (and multiples of the MIC).

-

Sampling over Time : Aliquots are removed from the test cultures at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Viable Cell Counting : The number of viable bacteria in each aliquot is determined by plating serial dilutions onto agar plates and counting the resulting colonies after incubation.

-

Data Analysis : The results are plotted as the log10 of CFU/mL versus time. A bactericidal agent is typically defined as one that causes a ≥3-log10 reduction in the viable cell count.

Mechanisms of Action and Cellular Targets

A critical aspect of developing new antibiotics is understanding their mechanism of action. Thiophene-based agents have been shown to target various essential bacterial processes.

Inhibition of DNA Gyrase

Some thiophene derivatives exhibit their antibacterial effect by targeting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[11][12] Unlike fluoroquinolones, which stabilize double-stranded DNA breaks, these thiophenes act via an allosteric mechanism.[11][12] They bind to a pocket on the enzyme remote from the DNA, inducing a conformational change that stabilizes the DNA-cleavage complex, ultimately leading to bacterial cell death.[11][12]

Caption: Allosteric inhibition of DNA gyrase by thiophene derivatives.

Inhibition of FtsZ Polymerization

Another identified mechanism of action is the inhibition of the FtsZ protein.[13] FtsZ is a crucial protein in bacterial cell division, forming a ring-like structure (the Z-ring) at the division site. By inhibiting FtsZ polymerization and its GTPase activity, certain thiophenyl-pyrimidine derivatives disrupt bacterial cell division, leading to a bactericidal effect.[13] This makes FtsZ an attractive target for the development of new antibiotics.[13]

Caption: Inhibition of bacterial cell division via FtsZ polymerization disruption.

Targeting Bacterial Urease

For certain pathogenic bacteria, the urease enzyme is a significant virulence factor. Morpholine-thiophene hybrid thiosemicarbazones have been designed and synthesized to specifically target and inhibit this enzyme.[14] The lead compounds in these studies have shown potent, uncompetitive inhibition of urease, with strong binding affinities to the enzyme's active site.[14] This presents a targeted approach to combating ureolytic bacterial infections.[14]

Disruption of Bacterial Membranes

Some thiophene derivatives exert their antibacterial effects by increasing the permeability of the bacterial membrane.[3][4][5] This disruption of the membrane integrity leads to leakage of cellular contents and ultimately cell death. In silico docking studies have suggested that these compounds have a strong binding affinity to outer membrane proteins (OMPs) such as CarO1 and Omp33 in A. baumannii and OmpW and OmpC in E. coli.[3][4][5]

General Workflow for Novel Thiophene-Based Antibacterial Agent Development

The development of new thiophene-based antibacterial agents follows a structured and iterative process, from initial design and synthesis to preclinical evaluation.

Caption: A generalized workflow for the development of novel antibacterial agents.

Conclusion

Thiophene and its derivatives represent a versatile and potent scaffold for the development of new antibacterial agents. The research highlighted in this guide demonstrates the significant progress made in synthesizing novel thiophene-based compounds with promising activity against a range of bacterial pathogens, including multidrug-resistant strains. The diverse mechanisms of action, from targeting essential enzymes to disrupting membrane integrity, underscore the potential of this chemical class to address the critical need for new antibiotics. Continued exploration of the vast chemical space around the thiophene nucleus, coupled with detailed mechanistic studies and lead optimization, will be crucial in translating the promise of these compounds into clinically effective therapies.

References

- 1. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis and Antimicrobial Evaluation of Some New Thiophene Deri...: Ingenta Connect [ingentaconnect.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 99

Introduction

The Minimum Inhibitory Concentration (MIC) is a fundamental measure in microbiology, defining the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] This value is crucial for evaluating the efficacy of new antimicrobial compounds, monitoring antibiotic resistance, and guiding therapeutic choices.[3][4][5] The broth microdilution method is a widely adopted and accurate technique for determining MIC values and is the focus of this protocol.[6] This document provides a detailed protocol for determining the MIC of "Antibacterial agent 99" against various bacterial strains using the broth microdilution assay in a 96-well microtiter plate format.[7]

Data Presentation

The MIC values for this compound against selected bacterial strains are summarized below. These values represent the lowest concentration of the agent that inhibited visible bacterial growth after overnight incubation.

| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) |

| Escherichia coli ATCC 25922 | Gram-Negative | 16 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-Negative | 32 |

| Staphylococcus aureus ATCC 29213 | Gram-Positive | 8 |

| Bacillus cereus ATCC 14579 | Gram-Positive | 4 |

Experimental Protocols

This section details the materials and methodology for performing the broth microdilution MIC assay.

Materials

-

This compound (stock solution of known concentration)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB), pH 7.2-7.4[1][8]

-

Selected bacterial strains (e.g., E. coli, P. aeruginosa, S. aureus, B. cereus)

-

Sterile 96-well microtiter plates[7]

-

Sterile test tubes

-

Micropipettes and sterile tips

-

Spectrophotometer or plate reader capable of measuring absorbance at 600 nm (OD600)[9]

-

Incubator (35 ± 2°C)[8]

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

Methodology

1. Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[10] This should be done within 15 minutes of standardization.[10]

2. Preparation of Antibacterial Agent Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent and then dilute it in CAMHB to twice the highest concentration to be tested.[11]

-

In a 96-well microtiter plate, add 100 µL of CAMHB to wells in columns 2 through 12.

-

Add 200 µL of the 2x concentrated this compound solution to the wells in column 1.

-

Perform a two-fold serial dilution by transferring 100 µL from the wells in column 1 to the corresponding wells in column 2. Mix thoroughly by pipetting up and down.

-

Continue this serial dilution process from column 2 to column 10.

-

After mixing the wells in column 10, discard 100 µL from these wells.[11]

-

Column 11 will serve as the growth control (no antibacterial agent), and column 12 will be the sterility control (no bacteria).[12]

3. Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. This will bring the final volume in each well to 200 µL and dilute the antibacterial agent to its final test concentration.

-

Do not add bacteria to the wells in column 12 (sterility control).

-

Seal the plate, for example with a plastic bag, to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[6][8]

4. Interpretation of Results:

-

Following incubation, visually inspect the microtiter plate for turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).[2][3]

-

The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.

-

Optionally, the results can be read using a microplate reader by measuring the optical density at 600 nm.[9]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the Minimum Inhibitory Concentration (MIC) assay protocol.

Caption: Workflow for the broth microdilution MIC assay.

References

- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 2. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bmglabtech.com [bmglabtech.com]

- 4. sanfordguide.com [sanfordguide.com]

- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Broth microdilution - Wikipedia [en.wikipedia.org]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. goldbio.com [goldbio.com]

- 9. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. emerypharma.com [emerypharma.com]

Application Notes and Protocols: Determination of Minimum Bactericidal Concentration (MBC) for Antibacterial Agent 99

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Bactericidal Concentration (MBC) of "Antibacterial agent 99." The MBC is a critical parameter in drug development, defining the lowest concentration of an antimicrobial agent required to kill 99.9% of a bacterial inoculum.[1][2][3] This protocol is designed to be a comprehensive guide for researchers in microbiology and drug discovery.

Principle of the MBC Assay

The determination of MBC is typically performed following the determination of the Minimum Inhibitory Concentration (MIC).[1] While the MIC is the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism, the MBC is the lowest concentration that results in microbial death.[2][4] The assay involves a two-step process. First, a standard broth microdilution method is used to determine the MIC. Subsequently, aliquots from the wells of the MIC assay that show no visible growth are subcultured onto an antibiotic-free agar medium to determine the concentration at which 99.9% of the original bacterial population is killed.[3][5]

Key Experimental Relationship: MIC vs. MBC

The relationship between MIC and MBC provides valuable insights into the nature of the antibacterial agent. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[2] A higher MBC/MIC ratio suggests that the agent is primarily bacteriostatic.[6]

Caption: Logical relationship between MIC and MBC.

Materials and Reagents

-

This compound stock solution (concentration to be determined based on expected efficacy)

-

Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Agar (MHA)

-

Sterile 96-well microtiter plates[1]

-

Sterile test tubes

-

Micropipettes and sterile tips

-

Spectrophotometer

-

Incubator (37°C)

-

Bunsen burner

-

Inoculating loop or sterile swabs

-

Vortex mixer

-

Phosphate-buffered saline (PBS), sterile

Experimental Protocol

Part 1: Determination of Minimum Inhibitory Concentration (MIC)

-

Inoculum Preparation:

-

From a fresh agar plate (18-24 hours old), pick 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile MHB.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to confirm the density (OD₆₀₀ of 0.08-0.13).

-

Dilute the adjusted suspension 1:100 in MHB to obtain a final inoculum concentration of approximately 1 x 10⁶ CFU/mL.[7]

-

-

Serial Dilution of this compound:

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted agent and the positive control well. This will result in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 18-24 hours.[2]

-

-

MIC Determination:

Part 2: Determination of Minimum Bactericidal Concentration (MBC)

-

Subculturing:

-

Incubation:

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

-

MBC Determination:

-

Following incubation, count the number of colonies on each spot.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[3][4] To confirm the initial inoculum count, a viable count of the inoculum prepared in Part 1 should be performed by plating serial dilutions on MHA.

-

Experimental Workflow

Caption: Workflow for MBC determination.

Data Presentation

The results of the MBC determination for "this compound" against various bacterial strains should be summarized in a clear and concise table.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| Staphylococcus aureus ATCC 29213 | 2 | 4 | 2 | Bactericidal |

| Escherichia coli ATCC 25922 | 4 | 8 | 2 | Bactericidal |

| Pseudomonas aeruginosa ATCC 27853 | 8 | 32 | 4 | Bactericidal |

| Enterococcus faecalis ATCC 29212 | 2 | 16 | 8 | Bacteriostatic |

Note: The data presented in this table are for illustrative purposes only and should be replaced with actual experimental results.

Interpretation of Results

The MBC is the lowest concentration of the antibacterial agent that kills ≥99.9% of the initial bacterial population. The MBC/MIC ratio is a useful parameter to classify the activity of an antimicrobial agent.

-

Bactericidal: An MBC/MIC ratio of ≤ 4 generally indicates bactericidal activity.[6]

-

Bacteriostatic: An MBC/MIC ratio of > 4 suggests that the agent is bacteriostatic.

It is important to note that these classifications can be somewhat arbitrary and may vary depending on the specific bacterial strain and testing conditions.

Cautions and Considerations

-

The accuracy of the MBC determination is highly dependent on the accuracy of the initial MIC test.

-

It is crucial to adhere to standardized procedures, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility.[3][6]

-

The choice of growth medium can influence the results; Mueller-Hinton Broth is the recommended medium for this assay.[7]

-

The final interpretation of the results should always be made in the context of the specific research question and potential clinical applications.[10]

References

- 1. microbe-investigations.com [microbe-investigations.com]

- 2. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 3. qlaboratories.com [qlaboratories.com]

- 4. emerypharma.com [emerypharma.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. microchemlab.com [microchemlab.com]

- 8. emerypharma.com [emerypharma.com]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

Application Notes and Protocols for "Antibacterial Agent 99" Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The in vitro assessment of a novel compound's antimicrobial efficacy is a cornerstone of antibacterial drug discovery. The accuracy and reproducibility of these assays, such as the determination of the Minimum Inhibitory Concentration (MIC), are critically dependent on the precise and consistent preparation of the test agent's stock solution. This document provides a detailed protocol for the preparation, sterilization, and storage of stock solutions for the investigational compound "Antibacterial Agent 99."

"this compound" is supplied as a lyophilized powder. The following protocols are based on established guidelines for antimicrobial susceptibility testing (AST), including those from the Clinical and Laboratory Standards Institute (CLSI).[1][2][3] Adherence to these guidelines ensures that the integrity of the compound is maintained and that inter-assay variability is minimized, yielding reliable data for downstream analysis and decision-making.

Safety Precautions

-

Always handle "this compound" powder in a chemical fume hood or a biological safety cabinet to avoid inhalation.

-